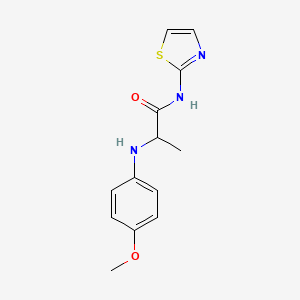

N~2~-(4-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazol-amine derivatives, including those similar to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide, involves multiple steps, including the use of NMR and mass spectra for structural confirmation. These compounds have been synthesized for their potential anticancer activity against human cancer cell lines, demonstrating good to moderate activity across various cell types (Yakantham, Sreenivasulu, & Raju, 2019). Another synthesis approach reported involves thiazolidin-4-one derivatives, characterized by X-ray diffraction and quantum chemical calculations, underscoring the importance of detailed structural analysis in the synthesis process (Yahiaoui et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to N2-(4-methoxyphenyl)-N1-1,3-thiazol-2-ylalaninamide has been extensively studied through techniques like X-ray diffraction. These studies reveal critical insights into the compound's crystal structure and molecular geometry, which is essential for understanding its reactivity and interactions (Yahiaoui et al., 2019). Density functional theory (DFT) calculations complement these experimental findings by providing a theoretical framework for predicting molecular properties and behaviors.

Chemical Reactions and Properties

Thiazol-amine derivatives exhibit a range of chemical reactions and properties, including the ability to form complex structures with potential biological activities. Their synthesis often involves reactions that yield compounds with anticancer and antiplatelet activities, illustrating the functional versatility of thiazol derivatives (Tanaka et al., 1994). These properties are closely linked to their molecular structure and the presence of functional groups that facilitate specific chemical interactions.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on thiazole-based pyridine derivatives, including those with 4-methoxyphenyl groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds show a direct relationship between their concentration and inhibition efficiency, suggesting their potential in protecting metallic surfaces against corrosion through both anodic and cathodic inhibition mechanisms. The study highlights the compounds' thermodynamic properties and their ability to form protective films on metal surfaces, as explored through various spectroscopic and electrochemical techniques (Chaitra, Mohana, & Tandon, 2016).

Anticancer Activities

A series of derivatives related to the given compound have been synthesized and tested for their anticancer activities against various human cancer cell lines. The research findings suggest that these compounds exhibit promising anticancer properties, which could be explored further for potential therapeutic applications (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Several studies have focused on the synthesis and evaluation of thiazole-based compounds for their antimicrobial activities. These compounds have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents. The structure-activity relationship analysis provides insights into the molecular features contributing to their antimicrobial potency (Bharti, Nath, Tilak, & Singh, 2010).

Eigenschaften

IUPAC Name |

2-(4-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-3-5-11(18-2)6-4-10/h3-9,15H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYGCOVPQJPKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(4-methoxyphenyl)-N-1,3-thiazol-2-ylalaninamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)